molecular formula C11H9ClFNOS B8704624 3-Chloromethylthio-7-fluoro-1-methyl-4-quinolone CAS No. 591781-26-9

3-Chloromethylthio-7-fluoro-1-methyl-4-quinolone

Cat. No. B8704624
Key on ui cas rn: 591781-26-9
M. Wt: 257.71 g/mol
InChI Key: LDWGPUOBZGUBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06835836B2

Procedure details

In another embodiment, the present invention contemplates a method for the synthesis so of 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (dichloroflosequinan) comprising: a) providing, i) 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (MCPBA); and b) reacting, i) 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (“MCPBA”) under conditions such that 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone is produced.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
iii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:18])[S:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=[O:4].ClC(Cl)SC1C(=O)C2C(=CC(F)=CC=2)N(C)C=1.[Cl:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([O:45][OH:46])=[O:44])[CH:38]=1>ClCCl>[Cl:1][CH2:2][S:3][C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1.[Cl:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([O:45][OH:46])=[O:44])[CH:38]=1.[Cl:18][CH:2]([Cl:1])[S:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
Step Four
Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
Step Five
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
iii
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a) providing

Outcomes

Product
Name
Type
product
Smiles
ClCSC1=CN(C2=CC(=CC=C2C1=O)F)C
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Type
product
Smiles
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06835836B2

Procedure details

In another embodiment, the present invention contemplates a method for the synthesis so of 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (dichloroflosequinan) comprising: a) providing, i) 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (MCPBA); and b) reacting, i) 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (“MCPBA”) under conditions such that 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone is produced.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
iii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:18])[S:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=[O:4].ClC(Cl)SC1C(=O)C2C(=CC(F)=CC=2)N(C)C=1.[Cl:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([O:45][OH:46])=[O:44])[CH:38]=1>ClCCl>[Cl:1][CH2:2][S:3][C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1.[Cl:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([O:45][OH:46])=[O:44])[CH:38]=1.[Cl:18][CH:2]([Cl:1])[S:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
Step Four
Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
Step Five
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
iii
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a) providing

Outcomes

Product
Name
Type
product
Smiles
ClCSC1=CN(C2=CC(=CC=C2C1=O)F)C
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Type
product
Smiles
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06835836B2

Procedure details

In another embodiment, the present invention contemplates a method for the synthesis so of 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (dichloroflosequinan) comprising: a) providing, i) 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (MCPBA); and b) reacting, i) 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (“MCPBA”) under conditions such that 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone is produced.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
iii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:18])[S:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=[O:4].ClC(Cl)SC1C(=O)C2C(=CC(F)=CC=2)N(C)C=1.[Cl:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([O:45][OH:46])=[O:44])[CH:38]=1>ClCCl>[Cl:1][CH2:2][S:3][C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1.[Cl:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([O:45][OH:46])=[O:44])[CH:38]=1.[Cl:18][CH:2]([Cl:1])[S:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
Step Four
Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
Step Five
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
iii
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a) providing

Outcomes

Product
Name
Type
product
Smiles
ClCSC1=CN(C2=CC(=CC=C2C1=O)F)C
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Type
product
Smiles
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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